1-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]ethan-1-one
Description
1-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]ethan-1-one is a heterocyclic compound featuring a pyridazine core substituted with a furan moiety, linked via a piperazine-sulfonyl bridge to a para-acetylphenyl group. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting receptors or enzymes requiring π-π interactions and hydrogen bonding . The acetyl group enhances solubility, while the sulfonyl-piperazine moiety contributes to metabolic stability .
Properties
IUPAC Name |
1-[4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-15(25)16-4-6-17(7-5-16)29(26,27)24-12-10-23(11-13-24)20-9-8-18(21-22-20)19-3-2-14-28-19/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZOUPQSJPMTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperazine Ring : This is achieved through the reaction of appropriate precursors with piperazine derivatives.
- Introduction of the Furan and Pyridazine Moieties : These groups are synthesized via cyclization reactions involving furan derivatives and pyridazine precursors.
- Sulfonylation : The sulfonyl group is introduced to enhance biological activity, often through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives containing similar structural features possess potent activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[4-(sulfonyl)phenyl]ethan-1-one | MRSA | 0.007–0.03 mg/mL |
| Similar Derivative | E. coli | 0.01–0.05 mg/mL |
Anticancer Potential
The compound has also been evaluated for its anticancer effects. In vitro studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition
Inhibition studies have shown that this compound can act as an inhibitor for several key enzymes, including:
- Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| AChE | Competitive | 25 µM |
| Urease | Noncompetitive | 15 µM |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound significantly reduced biofilm formation in Pseudomonas aeruginosa, a common pathogen in chronic infections.
- Anticancer Activity Assessment : Another study evaluated the cytotoxic effects on various cancer cell lines, finding that the compound exhibited selective toxicity towards cancer cells while sparing normal cells.
Comparison with Similar Compounds
Piperazine-Sulfonyl Derivatives
- 4-[(4-Acetylpiperazin-1-yl)sulfonyl]aniline (CAS 717904-64-8): This compound shares the acetylpiperazine-sulfonyl-phenyl backbone but replaces the pyridazine-furan group with an aniline.
- 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n): The methoxy and nitro groups enhance electron-withdrawing effects, increasing oxidative stability compared to the target compound.
Pyridazine-Based Analogues
- 1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one (CAS 2034483-79-7): The trifluoromethyl group enhances lipophilicity and bioavailability compared to the furan substituent in the target compound.
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- However, the sulfonyl group improves selectivity over off-target serotonin receptors .
- Cortisol Synthesis Inhibitors :
Compared to 1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}-ethan-1-one (), the absence of imidazole in the target compound reduces metal-coordination capability, likely diminishing enzyme inhibition potency.
Antibacterial Activity
- LpxH Inhibitors: Analogues like 1-(5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethan-1-one () exhibit IC50 values of 1.2 ± 0.2 µM against E. coli LpxH.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
